Product packaging for Stearic monoethanolamide stearate(Cat. No.:CAS No. 14351-40-7)

Stearic monoethanolamide stearate

Cat. No.: B081842
CAS No.: 14351-40-7
M. Wt: 594 g/mol
InChI Key: ZAYHEMRDHPVMSC-UHFFFAOYSA-N
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Description

Contextualization within Chemical Sciences

Stearic monoethanolamide stearate (B1226849), identified by the CAS number 14351-40-7, is a complex organic compound classified as an amido ester. pharmaffiliates.com Its molecular structure is derived from the esterification of stearic acid with stearic acid monoethanolamide. This places it within the broader category of fatty acid derivatives, which are of significant interest in both industrial and academic research due to their versatile chemical properties and wide range of applications. gerli.com The molecule possesses both an amide and an ester functional group, which imparts unique surfactant and emulsifying properties.

Historical Perspective on Related Fatty Acid Derivatives and Amido Esters

The study and application of fatty acid derivatives, such as amides and esters, have a rich history. Fatty acid amides, naturally occurring compounds formed from fatty acids and amines, gained considerable attention in the mid-20th century for their surface-active properties. gerli.comwikipedia.org This led to their widespread use as detergents, lubricants, and softeners. gerli.com Similarly, fatty acid esters have long been utilized for their emollient and lubricating characteristics in various industries. lamberti.com The synthesis of amido esters, which combine the functionalities of both amides and esters, represents a more recent development aimed at creating compounds with enhanced performance and a broader range of applications. researchgate.net The progression from simple fatty acid amides and esters to more complex molecules like stearic monoethanolamide stearate reflects an ongoing effort to tailor molecular structures for specific industrial and scientific purposes.

Scope and Objectives of Academic Research on this compound

Academic research on this compound has been multifaceted, exploring its synthesis, chemical properties, and potential applications. A primary objective has been to optimize its synthesis, focusing on achieving high yields and purity through various catalytic methods. abo.firesearchgate.net Researchers have investigated its physical and chemical characteristics, including its melting point, solubility, and spectral properties, to better understand its behavior in different formulations. Furthermore, scientific inquiry has delved into its functional roles, such as its efficacy as a viscosity-controlling agent, opacifier, and antistatic agent in cosmetic and personal care products. nih.govspectrumchemical.com Some studies have also explored its potential biological activities, including anti-inflammatory and membrane-protective properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H75NO3 B081842 Stearic monoethanolamide stearate CAS No. 14351-40-7

Properties

IUPAC Name

2-(octadecanoylamino)ethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(40)39-35-36-42-38(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYHEMRDHPVMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051721
Record name 2-((1-Oxooctadecyl)amino)ethyl octadecanoate
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Molecular Weight

594.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14351-40-7
Record name Stearamide MEA Stearate
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Record name Octadecanoic acid, 2-((1-oxooctadecyl)amino)ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((1-Oxooctadecyl)amino)ethyl octadecanoate
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Record name 2-[(1-oxooctadecyl)amino]ethyl stearate
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Record name STEARIC MONOETHANOLAMIDE STEARATE
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Synthesis and Reaction Engineering of Stearic Monoethanolamide Stearate

Precursor Chemistry and Reactant Characterization

The direct amidation process involves the reaction of stearic acid and monoethanolamine, typically at elevated temperatures. google.comcyberleninka.ru The process is generally conducted without the need for a solvent or catalyst, relying on thermal energy to drive the reaction. cyberleninka.ruresearchgate.net

Stearic Acid Functionalization

Table 1: Properties of Stearic Acid

PropertyValue
Chemical FormulaC18H36O2
Molar Mass284.48 g/mol
Melting Point69.3 °C
Boiling Point361 °C
AppearanceWhite solid

Source: Data compiled from various chemical databases.

Monoethanolamine Reactivity

Monoethanolamine (MEA), also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine (-NH2) group and a primary alcohol (-OH) group. dtic.mil In the context of amidation, the amine group is the key reactive site. The nitrogen atom of the amine has a lone pair of electrons, making it a potent nucleophile. This nucleophilicity allows it to attack the electrophilic carbonyl carbon of the stearic acid. youtube.com

The reactivity of MEA is central to the formation of the amide bond. While both the amine and alcohol groups can theoretically react with the carboxylic acid, the amine is a stronger nucleophile and will preferentially react to form the amide under most conditions. rsc.org The presence of the hydroxyl group, however, introduces the possibility of side reactions, such as the formation of esters or amido-esters. researchgate.net

Table 2: Properties of Monoethanolamine

PropertyValue
Chemical FormulaC2H7NO
Molar Mass61.08 g/mol
Melting Point10.3 °C
Boiling Point170 °C
AppearanceColorless, viscous liquid

Source: Data compiled from various chemical databases. dtic.mil

Amidation Pathways to Stearic Monoethanolamide

The formation of stearic monoethanolamide from stearic acid and monoethanolamine is a reversible condensation reaction that proceeds by eliminating a molecule of water. researchgate.netnih.gov The process is typically driven to completion by removing water from the reaction mixture as it forms. google.com Kinetic studies show that direct thermal amidation at 180°C without a solvent can achieve high conversion rates (e.g., 90% in one hour). researchgate.net

Mechanistic Insights into Amide Bond Formation

The core of the reaction is the formation of a new carbon-nitrogen bond, creating the amide linkage. This occurs through a well-understood chemical mechanism.

The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrytalk.orgmasterorganicchemistry.com The process can be broken down into key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic amine group of monoethanolamine attacking the electrophilic carbonyl carbon of stearic acid. youtube.com This forms a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom carries a positive charge. khanacademy.org

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral tetrahedral intermediate (a geminal amino alcohol). This step is rapid and reversible.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair of electrons on the oxygen atom can reform the carbon-oxygen double bond. To maintain carbon's valency, a leaving group must be expelled. In this case, the hydroxyl group (-OH) is a poor leaving group. However, under acidic conditions (or upon protonation by another stearic acid molecule), the -OH group can be protonated to form -OH2+, a much better leaving group (water). libretexts.org The intermediate collapses, expelling a water molecule and forming the protonated amide.

Deprotonation: A base (such as another molecule of monoethanolamine) removes the proton from the nitrogen atom, yielding the final stearic monoethanolamide product and regenerating the base. youtube.com

This entire sequence is an equilibrium process. The forward reaction is favored by removing the water byproduct. nih.gov

While the primary reaction pathway leads to the formation of stearic monoethanolamide, the bifunctional nature of monoethanolamine allows for competing reactions. researchgate.net

Parallel Reaction (Esterification): The hydroxyl group of monoethanolamine can also act as a nucleophile and attack the stearic acid carbonyl group, leading to the formation of an amino ester (2-aminoethyl stearate). However, the amine group is generally more nucleophilic than the alcohol group, so amidation is the predominant initial reaction. rsc.org

Consecutive Reaction (Ester-Amide Formation): A more significant side reaction occurs after the initial formation of stearic monoethanolamide. The hydroxyl group of the newly formed stearic monoethanolamide can react with a second molecule of stearic acid. This subsequent esterification reaction results in the formation of an ester-amide, which is the final product, stearic monoethanolamide stearate (B1226849). researchgate.netrsc.org

The reaction of fatty acids with monoethanolamine can therefore result in an equilibrium mixture of the desired amide, the amino ester, and the final amido-ester product. researchgate.net Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial to steer the synthesis towards the desired product. For instance, a two-stage reaction can be employed where an excess of fatty acid is first reacted with MEA to form the ester-amide, which is then treated with additional MEA in a second stage to produce the final monoethanolamide. google.com

Catalytic Systems for Amidation

The synthesis of stearic monoethanolamide stearate precursors, primarily stearoylethanolamide, from stearic acid and monoethanolamine is significantly influenced by the choice of catalytic system. The direct condensation of a carboxylic acid and an amine typically requires high temperatures to overcome the formation of a stable and unreactive ammonium (B1175870) salt intermediate. mdpi.com Catalysts are employed to increase the reaction rate, allow for milder reaction conditions, and improve selectivity towards the desired amide product over potential side products like esteramides. rsc.org The catalytic pathways can be broadly categorized into acid, basic, and heterogeneous systems, each with distinct mechanisms and outcomes.

Acid Catalysis (e.g., p-toluenesulfonic acid, zeolites, mesoporous materials)

Acid catalysts are frequently used to promote the amidation of fatty acids. They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

p-Toluenesulfonic acid (PTSA) is a strong organic acid that serves as an effective homogeneous catalyst for both amidation and esterification reactions. acs.org It can facilitate the direct transformation of fatty acids or their triglyceride precursors into surface-active alkanolamides. acs.org In the context of amidation, PTSA's role is to activate the carboxylic acid group, enabling the nucleophilic substitution by the amine group of monoethanolamine. acs.org Studies have shown its utility in one-pot syntheses, highlighting its operational simplicity and cost-effectiveness. nih.gov

Zeolites and mesoporous materials represent a significant class of solid acid catalysts. Their activity is largely attributed to the presence of Brønsted acid sites (proton-donating sites) within their porous structures. abo.fitaylorfrancis.com Materials such as H-Beta and ZSM-5 zeolites, along with mesoporous silica (B1680970) like H-MCM-41, have been extensively investigated for the amidation of stearic acid. abo.fiepa.gov The reaction mechanism involves the activation of stearic acid on these acidic sites. However, a key consideration with these catalysts is the concurrent formation of an esteramide byproduct. The presence of a hydroxyl group in monoethanolamine allows for a competing esterification reaction. Research indicates that a higher concentration of Brønsted acid sites in the catalyst leads to increased formation of the esteramide. abo.fiepa.govresearchgate.net Therefore, an optimal amount of acidity is required to achieve a high yield and selectivity specifically towards the desired stearoylethanolamide. abo.firesearchgate.net

Basic Catalysis (e.g., potassium hydroxide (B78521), sodium hydroxide)

Basic catalysts are typically employed in a subsequent step following an initial amidation or esterification to produce the final amide product. A common industrial synthesis route involves a two-step process. First, monoethanolamine reacts with an excess of stearic acid to form an amide ester intermediate. google.com In the second step, a basic catalyst like potassium hydroxide (KOH) or sodium hydroxide (NaOH) is introduced along with additional monoethanolamine. google.comgoogle.com

This process, known as aminolysis, utilizes the strong base to catalyze the breakdown of the intermediate ester, converting it into the desired fatty acid monoethanolamide. google.com The use of a basic catalyst in this stage can significantly accelerate the aminolysis reaction, leading to a purer final product with a lower ester value by minimizing the presence of by-products. google.comgoogle.com The reaction is typically conducted at milder temperatures (e.g., 70-100°C) compared to the initial amidation step. google.comgoogle.com

Heterogeneous Catalysts (e.g., H-Beta zeolites, ZSM-5, mesoporous silica, zirconium phosphate (B84403) microspheres)

Heterogeneous catalysts are highly favored in industrial processes due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. In the amidation of stearic acid, a variety of solid catalysts have demonstrated significant efficacy.

Zeolites such as H-Beta and ZSM-5 are microporous aluminosilicates with strong acidic properties that make them active catalysts for this reaction. abo.fiepa.gov H-Beta-150, a microporous and relatively strong acid catalyst, has been shown to achieve high conversion (79%) and selectivity (83%) for stearoylethanolamide. abo.firesearchgate.net The catalytic performance of zeolites is closely linked to their structure, acidity, and the ratio of Brønsted to Lewis acid sites. abo.fi For instance, iron-modified Ferrierite (Fe-H-FER-20) has been reported to give 61% conversion with 98% selectivity towards the amide at 140°C. abo.fi The shape selectivity of zeolites like ZSM-5 can also play a role in directing the reaction pathway. researchgate.netcetjournal.it

Mesoporous silica materials , such as H-MCM-36 and H-MCM-41, offer larger pore diameters compared to zeolites, which can mitigate mass transfer limitations, especially with large molecules like stearic acid. abo.firesearchgate.net H-MCM-41, which possesses lower acidity, was found to be active in fatty acid amidation. researchgate.net However, more acidic mesoporous materials like H-MCM-36 can lead to lower yields of the desired amide due to the increased formation of esteramides. researchgate.net

Other solid catalysts, including zirconium-based materials , have also been explored. Zirconium tetrachloride has been noted as an efficient catalyst for the amidification of carboxylic acids. researchgate.net

The table below summarizes the performance of various heterogeneous catalysts in the amidation of stearic acid.

Table 1: Performance of Various Heterogeneous Catalysts in Stearic Acid Amidation

Catalyst Temperature (°C) Reaction Time (h) Stearic Acid Conversion (%) Amide Selectivity (%) Reference
H-Beta-150 180 3 79 83 abo.fi, researchgate.net
H-ZSM-5 180 5 ~70 ~75 researchgate.net
H-MCM-41 180 5 ~65 ~80 researchgate.net
H-MCM-36 180 5 ~75 ~60 researchgate.net
Fe-H-FER-20 140 1 61 98 abo.fi

Non-Catalytic (Thermal) Amidation Processes

The direct amidation of stearic acid with monoethanolamine can proceed without a catalyst, relying solely on thermal energy to drive the reaction. mdpi.com This non-catalytic thermal process generally requires high temperatures, often in the range of 160°C to 200°C, to achieve significant conversion rates. researchgate.netresearchgate.net At these temperatures, the reactants have sufficient energy to overcome the activation barrier, which includes the unfavorable equilibrium of forming the ammonium stearate salt. mdpi.com

Research has shown that the thermal reaction between stearic acid and an equimolar amount of ethanolamine (B43304) is substantial. abo.fiepa.gov For example, when conducted in hexane (B92381) as a solvent at 180°C, a stearic acid conversion of 61% was reported after 3-5 hours. abo.firesearchgate.netresearchgate.net Interestingly, when the reaction is performed under solvent-free (neat) conditions in an autoclave at the same temperature (180°C), the conversion can be much more rapid, reaching 90% within just 1 hour. researchgate.netresearchgate.net This suggests that a higher concentration of reactants in a solventless system significantly accelerates the reaction rate. researchgate.net The primary products of the thermal reaction are the desired stearoylethanolamide and the corresponding esteramide, formed through a competing esterification reaction. abo.firesearchgate.net

Influence of Reaction Parameters on Amidation Efficiency and Selectivity

Temperature Regimes and Heat Transfer Considerations

Temperature is a critical parameter in the amidation of stearic acid, profoundly affecting both the reaction rate (efficiency) and the distribution of products (selectivity). The reaction is endothermic, and therefore, higher temperatures generally lead to higher conversion rates. However, the effect on selectivity is more complex due to the presence of parallel and consecutive reactions, namely the desired amidation and the competing esterification to form an esteramide. abo.fi

This behavior is linked to the reaction mechanism, where the initially formed amide can potentially react further or where the competing esterification reaction is favored at higher temperatures. abo.fi Therefore, maintaining an optimal temperature regime is crucial for maximizing the yield of the desired stearoylethanolamide while minimizing the formation of impurities. Effective heat transfer within the reactor is also essential to maintain a uniform temperature profile and prevent localized overheating, which could lead to thermal degradation of reactants or products and a decrease in selectivity. The reaction is also subject to mass transfer limitations, which can be influenced by the temperature and agitation within the reactor. abo.firesearchgate.net

The following table illustrates the effect of temperature on the conversion and selectivity in the thermal amidation of stearic acid with an equimolar amount of ethanolamine.

Table 2: Effect of Temperature on Stearic Acid Conversion and Product Selectivity (5h reaction time)

Temperature (°C) Stearic Acid Conversion (%) Selectivity to Amide (%) Selectivity to Esteramide (%) Reference
160 ~40 >90 <10 researchgate.net
180 ~61 ~85 ~15 researchgate.net
200 >70 ~80 ~20 researchgate.net
Stoichiometric Ratios of Reactants

For the initial amidation reaction to form stearic monoethanolamide, an equimolar or near-equimolar ratio of stearic acid to monoethanolamine is often employed. abo.firesearchgate.net Some methodologies utilize a slight excess of monoethanolamine, such as a 1:1.05 to 1:1.30 molar ratio of fatty acid to amine, to drive the reaction forward. google.com Conversely, an excess of ethanolamine can sometimes suppress the reaction due to its strong adsorption onto the catalyst surface. abo.firesearchgate.net In other processes, an excess of stearic acid is used in the first step to promote the formation of amide esters, which are then reacted with the remaining monoethanolamine. google.com

Research has shown that varying the reactant ratios has a direct impact on conversion rates. Studies using zeolite catalysts demonstrated that increasing the molar ratio of stearic acid to an equimolar amount of ethanolamine resulted in low conversions. abo.firesearchgate.net

The table below summarizes findings on reactant ratios from various studies.

Reactants (Acid:Amine)Molar RatioCatalyst/ConditionsOutcome/ObservationReference
Stearic Acid : Monoethanolamine1:1H-Beta-150 ZeoliteAchieved 79% conversion and 83% selectivity to the amide. abo.fi abo.fi
Stearic Acid : Monoethanolamine1:1.05 - 1:1.30Potassium HydroxideRecommended range for high-quality fatty monoethanol amide synthesis. google.com google.com
Stearic Acid : Monoethanolamine1:1Thermal (no catalyst)Resulted in substantial (61%) conversion after 3 hours. abo.firesearchgate.net abo.firesearchgate.net
Stearic Acid : Monoethanolamine1:2H-Beta-150 ZeoliteInvestigated as a variable to understand reaction kinetics. researchgate.net researchgate.net
Stearic Acid Methyl Ester : Ethanolamine1:2Titanium TetrabutylateUsed for the synthesis of stearic acid ethanolamine. prepchem.com prepchem.com
Solvent Effects (e.g., solvent-free conditions, non-polar solvents like hexane)

The choice of solvent, or the decision to proceed without one, significantly affects reaction kinetics, heat transfer, and product separation.

Solvent-Free Conditions: The amidation and esterification reactions are frequently conducted under solvent-free (neat) conditions. researchgate.net This approach is often preferred in industrial settings as it maximizes reactor volume, reduces solvent costs, and simplifies product work-up. Research has demonstrated that thermal amidation of stearic acid at 180°C in the absence of a solvent can achieve 90% conversion within one hour. researchgate.net This is significantly faster than reactions run in a solvent, a phenomenon attributed to the higher initial concentration of reactants. researchgate.net

Non-Polar Solvents: Despite the advantages of solvent-free systems, non-polar solvents like hexane are often used. abo.fi The primary role of the solvent in this context is to facilitate efficient mixing and improve heat transfer, which can be challenging with viscous reactants at high temperatures. However, the use of a solvent can dilute the reactants and slow the reaction rate. For example, the thermal amidation of stearic acid in hexane at 180°C resulted in only 61% conversion after five hours, a stark contrast to the 90% conversion seen in one hour under solvent-free conditions. researchgate.net Hexane is also utilized during the purification phase, where the crude product can be recrystallized from hot hexane to achieve purities between 95-98%.

Pressure Conditions and Equilibrium Displacement

The esterification of stearic monoethanolamide with stearic acid is a reversible condensation reaction that produces water as a byproduct. researchgate.netresearchgate.net To drive the reaction to completion and maximize the yield of this compound, it is essential to continuously remove this water from the reaction mixture. This shifts the reaction equilibrium to the product side, in accordance with Le Chatelier's principle.

A common and effective strategy for achieving this is to conduct the reaction under reduced pressure (vacuum). Operating at elevated temperatures (200–250°C) and a vacuum of 2–5 kPa facilitates the vaporization and removal of water as it forms. Industrial processes using continuous flow reactors have demonstrated high yields operating under a vacuum of 5 kPa. In laboratory and industrial setups, batch reactors are often equipped with a Dean-Stark trap to physically separate and remove the water azeotropically.

In addition to removing water, vacuum distillation is also employed in purification steps to remove excess reactants, such as unreacted ethanolamine, or volatile byproducts. prepchem.com

Esterification Pathways to this compound

Mechanistic Elucidation of Ester Bond Formation

The acid-catalyzed esterification follows a well-established nucleophilic acyl substitution mechanism.

Protonation of the Carboxylic Acid: The process begins with the protonation of the carbonyl oxygen of a stearic acid molecule by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack: The hydroxyl group of the stearic monoethanolamide intermediate, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the protonated stearic acid. This results in the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups. This converts the hydroxyl group into a water molecule (-OH₂⁺), which is an excellent leaving group. libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the water molecule. libretexts.org

Deprotonation: The final step involves the deprotonation of the resulting protonated ester by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final product, this compound. libretexts.org

An alternative, though less common, description suggests the protonation of the hydroxyl group on the stearic monoethanolamide, making it a better leaving group for a subsequent nucleophilic attack.

Acid-Catalyzed Esterification (e.g., p-toluenesulfonic acid, zeolites)

Catalysts are essential to achieve practical reaction rates for the esterification step. Both homogeneous and heterogeneous acid catalysts are employed.

Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA or TsOH) is a widely used strong organic acid catalyst for this type of esterification. ajgreenchem.comwikipedia.org It is effective because it is soluble in the organic reaction medium and provides the necessary protons to facilitate the reaction mechanism. wikipedia.org However, being a homogeneous catalyst, its removal from the final product can be challenging and may require additional purification steps. nih.gov

Heterogeneous Catalysts: To overcome the separation issues associated with homogeneous catalysts, solid acid catalysts like zeolites are increasingly used. Zeolites such as H-Beta and ZSM-5 provide reusable, solid acidic sites that effectively catalyze the reaction. abo.fi They are advantageous because they can be easily separated from the reaction mixture by filtration, reduce waste, and can be regenerated and reused. The acidity and pore structure of the zeolite can be tailored to optimize the reaction; an optimal concentration of Brønsted acid sites is necessary to achieve high yield and selectivity. abo.firesearchgate.net Research has also explored novel solid acids, such as p-TSA supported on metal-organic frameworks (MOFs), to create efficient and recyclable catalysts. rsc.org

Optimization of Esterification Yields and Product Purity

Maximizing the yield and purity of this compound requires careful optimization of several process parameters.

Temperature: Elevated temperatures, typically in the range of 180°C to 250°C, are necessary to overcome the kinetic barriers of the reaction. An optimum temperature of 180°C has been identified in studies using zeolite catalysts. abo.firesearchgate.net

Equilibrium Shift: As discussed previously, the continuous removal of the water byproduct is crucial. This is achieved by applying a vacuum (2-5 kPa) or using a Dean-Stark apparatus to drive the equilibrium towards product formation.

Catalyst Selection and Concentration: The choice of catalyst (e.g., p-TSA, zeolites) and its concentration are key. For zeolites, an optimal amount of Brønsted acid sites is required; an excess can promote unwanted side reactions, while an insufficient amount leads to slow conversion. abo.firesearchgate.net

Anhydrous Conditions: Preventing the hydrolysis of the ester bond, which is the reverse reaction of esterification, is critical for high yields. This can be achieved by ensuring all reactants are dry and by using molecular sieves to sequester any trace amounts of water.

Purification Techniques: Achieving high product purity often requires post-synthesis purification. Recrystallization from a suitable solvent, such as hot hexane, can increase purity to levels of 95-98%. Vacuum distillation is another method used to remove lower-boiling impurities and unreacted starting materials.

The following table summarizes key optimization parameters and their impact on the synthesis.

ParameterConditionPurpose/EffectResultReference
Temperature180°COptimal for catalytic amidationMaximizes conversion rate. abo.firesearchgate.net
Temperature200–250°COvercome kinetic barriersDrives esterification forward.
Pressure2–5 kPa (Vacuum)Remove water byproductShifts equilibrium towards product formation.
Catalystp-Toluenesulfonic Acid (p-TSA)Homogeneous acid catalysisAccelerates esterification reaction.
CatalystZeolites (H-Beta, ZSM-5)Heterogeneous acid catalysisReusable catalyst, minimizes waste and side reactions.
PurificationRecrystallization from HexaneRemove impuritiesAchieves 95–98% product purity.
PurificationVacuum DistillationRemove low-boiling impuritiesReduces residual solvents to <0.5%.

Integrated Synthetic Methodologies for this compound

The industrial production of this compound, a compound valued for its properties in various formulations, is primarily achieved through integrated synthetic methods that ensure high purity and yield. These methodologies are designed to be efficient and scalable, with a significant focus on reaction control.

Two-Stage Synthesis Protocols

The most established method for synthesizing this compound is a two-stage process that involves an initial amidation reaction followed by an esterification step. google.comncsu.edu This protocol allows for precise control over the formation of the final product, minimizing the generation of unwanted by-products.

Stage 1: Amidation of Stearic Acid

The first stage involves the reaction between stearic acid and monoethanolamine to form N-(2-hydroxyethyl)octadecanamide, also known as Stearamide MEA. nanotrun.comthegoodscentscompany.com This reaction is typically conducted at elevated temperatures, often between 130-160°C, to drive the condensation reaction, which eliminates a molecule of water. google.com To enhance the nucleophilicity of the monoethanolamine and drive the reaction to completion, alkaline catalysts such as potassium hydroxide are often employed. google.com The reaction is carried out under an inert atmosphere, for instance, nitrogen, to prevent oxidative degradation of the reactants and products at high temperatures. google.com

A common approach involves the slow, controlled addition of monoethanolamine to molten stearic acid. google.com This method helps to manage the exothermic nature of the initial acid-base reaction and promotes the formation of the intermediate amide-ester before its subsequent conversion to the final amide. google.com

Stage 2: Esterification of Stearamide MEA

In the second stage, the newly formed Stearamide MEA is esterified with a second molecule of stearic acid. This reaction links the hydroxyl group of the Stearamide MEA to the carbonyl group of another stearic acid molecule, forming the final this compound and eliminating a second molecule of water. This step typically requires an acid catalyst, such as p-toluenesulfonic acid, and is conducted at high temperatures to overcome the kinetic barrier of the reaction. ncsu.edu

The following table summarizes the typical conditions for the two-stage synthesis protocol.

ParameterStage 1: AmidationStage 2: Esterification
Reactants Stearic Acid, MonoethanolamineStearamide MEA, Stearic Acid
Product Stearamide MEAThis compound
Catalyst Alkaline (e.g., Potassium Hydroxide)Acid (e.g., p-Toluenesulfonic Acid)
Temperature 130-160°CHigh Temperatures
By-product WaterWater

Continuous Flow Synthesis vs. Batch Reactor Design

The synthesis of esters and amides, central to the production of this compound, can be carried out using either traditional batch reactors or modern continuous flow systems. Each approach presents distinct advantages and challenges.

Batch Reactors:

Batch processing is a conventional and widely understood method where reactants are loaded into a stirred tank reactor, brought to the desired reaction conditions, and allowed to react for a specific duration. nih.govresearchgate.net This method offers flexibility, making it suitable for producing smaller quantities and for processes that require frequent changes in reaction parameters. nih.gov For the two-stage synthesis of this compound, a batch reactor would complete the amidation step, and then the intermediate product could be isolated before proceeding to the esterification step, or the second reactant and catalyst could be added sequentially in the same vessel. researchgate.netacs.org However, batch reactors can suffer from challenges in heat and mass transfer, especially on a large scale, which can lead to non-uniform reaction conditions and potential side-product formation. researchgate.net

Continuous Flow Synthesis:

Continuous flow chemistry involves pumping reactants through a system of tubes or microreactors where the reaction occurs. researchgate.netnih.gov This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, due to the high surface-area-to-volume ratio. researchgate.netacs.org For the synthesis of amides and esters, flow chemistry has demonstrated benefits including shorter reaction times, higher yields, and improved safety, particularly for highly exothermic reactions. acs.orgrsc.org

A potential continuous flow process for this compound could involve a two-step reactor system. rsc.org Reactants for the amidation step would be continuously mixed and heated in the first reactor module, with the resulting Stearamide MEA stream then mixed with the second equivalent of stearic acid and the esterification catalyst in a second reactor module. This approach could significantly enhance process efficiency and product consistency compared to batch methods. nih.gov

The table below provides a comparative overview of the two reactor designs for this synthesis.

FeatureBatch ReactorContinuous Flow Reactor
Process Type Discontinuous cyclesContinuous stream
Heat & Mass Transfer Can be limited, especially at scaleHighly efficient
Control over Parameters Good, but can have gradientsPrecise and uniform
Scalability Can be complex, requires larger vesselsSimpler, by increasing flow rate or running time
Safety Higher risk with large volumes of reactantsEnhanced safety due to small reaction volumes
Product Consistency Potential for batch-to-batch variabilityHigh consistency and reproducibility

Sustainable Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the chemical manufacturing industry, aiming to reduce environmental impact and improve resource efficiency. These principles are highly relevant to the synthesis of this compound.

Utilization of Renewable Feedstocks

The primary raw materials for this compound are stearic acid and monoethanolamine. The sustainability of the final product is directly linked to the sourcing of these precursors.

Stearic Acid: Stearic acid is a long-chain saturated fatty acid that is abundantly available from renewable biological sources. goldenagri.com.sgnutrivore.com

Vegetable Sources: Significant quantities of stearic acid are found in vegetable fats such as cocoa butter (30-35%) and shea butter. nutrivore.comstearic-acid.net It is also present in smaller concentrations in palm oil (4-5%). stearic-acid.net The hydrogenation of oleic acid, a monounsaturated fatty acid found in high concentrations in olive oil, canola oil, and safflower oil, is another sustainable route to produce stearic acid. powereng.com

Animal Sources: Animal fats, particularly tallow (B1178427) from cattle and sheep, are a traditional and rich source, containing approximately 25% stearic acid. stearic-acid.net

Utilizing stearic acid from these renewable feedstocks, especially from sustainably managed sources like RSPO-certified palm oil or agricultural by-products, enhances the green profile of this compound production. goldenagri.com.sgstearic-acid.net

Monoethanolamine (MEA): Conventionally, MEA is produced from petroleum-derived ethylene (B1197577) oxide. researchgate.net However, research into bio-based production routes is advancing.

Fermentation Pathways: Scientists have successfully engineered microorganisms, such as Pseudomonas putida, to produce monoethanolamine from renewable resources like glucose. nih.govtudelft.nl This process involves the metabolic conversion of glucose to L-serine, which is then decarboxylated by an enzyme to yield MEA. nih.gov Another potential pathway involves the pyrolysis of sugars to produce glycolaldehyde, which can then be converted to MEA through reductive amination. google.com The development of these bio-based methods offers a pathway to a fully renewable this compound. tudelft.nltudelft.nl

Solvent-Free and Atom-Economical Processes

Solvent-Free Synthesis: The direct condensation of stearic acid and monoethanolamine can be performed under solvent-free conditions. scielo.br This approach involves heating the neat reactants, often with a catalyst, to form the amide and subsequently the ester. digitellinc.comrsc.org Eliminating solvents reduces costs associated with their purchase, purification, and disposal, and prevents the environmental and safety hazards associated with volatile organic compounds. Several studies have demonstrated efficient, solvent-free amidation of fatty acids, which is directly applicable to the first stage of this synthesis. scielo.brgoogle.com

Atom Economy: Atom economy is a green chemistry metric that assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgscranton.edu The synthesis of this compound proceeds via two condensation reactions, where the only by-product is water. savemyexams.com

The calculation for the theoretical atom economy is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
CompoundMolecular FormulaMolar Mass ( g/mol )
Stearic AcidC₁₈H₃₆O₂284.48
MonoethanolamineC₂H₇NO61.08
This compoundC₃₈H₇₅NO₃594.01 nih.gov
WaterH₂O18.02

Total Mass of Reactants = (2 * 284.48) + 61.08 = 568.96 + 61.08 = 630.04 g/mol Mass of Desired Product = 594.01 g/mol

% Atom Economy = (594.01 / 630.04) x 100 ≈ 94.3%

An atom economy of 94.3% is considered very high, indicating that the vast majority of the atoms from the reactants are incorporated into the final product. wikipedia.org This inherent efficiency, especially when combined with solvent-free conditions, makes the two-stage synthesis of this compound a process that aligns well with the principles of sustainable chemistry. scranton.edukccollege.ac.in

Chemical Reactivity and Transformation Mechanisms of Stearic Monoethanolamide Stearate

Hydrolytic Degradation Pathways

Hydrolysis, or the cleavage of chemical bonds by the addition of water, is a principal degradation pathway for stearic monoethanolamide stearate (B1226849). The reaction can be catalyzed by either acids or bases, with the ester and amide linkages exhibiting different levels of susceptibility.

Under acidic conditions, both the ester and amide bonds of stearic monoethanolamide stearate can undergo hydrolysis.

Ester Linkage: The acid-catalyzed hydrolysis of the ester is a reversible reaction, essentially the reverse of Fischer esterification. dalalinstitute.comlibretexts.org The process is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of the stearoyl monoethanolamide moiety to yield stearic acid and protonated stearic monoethanolamide. The catalytic cycle is completed by the regeneration of the hydronium ion. dalalinstitute.com

Amide Linkage: The acid-catalyzed hydrolysis of the amide linkage is also possible but generally requires more rigorous conditions, such as prolonged heating, compared to ester hydrolysis. dalalinstitute.com The mechanism is analogous, beginning with the protonation of the amide's carbonyl oxygen. This is followed by the nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanolamine (B43304) (which is protonated under acidic conditions) leads to the formation of stearic acid. dalalinstitute.com Amides are generally more resistant to hydrolysis than esters due to the greater resonance stabilization of the amide bond. The lone pair of electrons on the nitrogen atom is more readily delocalized into the carbonyl group compared to the lone pair on the ester's oxygen atom, giving the C-N bond a greater degree of double-bond character and making it harder to break. stackexchange.com

Base-catalyzed hydrolysis, also known as saponification, is another significant degradation pathway. This process is generally irreversible, particularly for the ester linkage.

Ester Linkage: The hydrolysis of the ester is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon. This is a more potent nucleophile than water, so no activation of the carbonyl group is needed. nih.gov The reaction proceeds through a tetrahedral intermediate, from which the alkoxide (stearic monoethanolamide anion) is expelled. The resulting stearic acid is then deprotonated by the base to form a carboxylate salt, driving the reaction to completion. libretexts.orglibretexts.org

Amide Linkage: The base-catalyzed hydrolysis of amides is considerably more difficult than that of esters and typically requires extreme conditions like high temperatures. dalalinstitute.com The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. However, the leaving group would be an amide anion (R₂N⁻), which is a very strong base and therefore a poor leaving group. This high activation energy barrier makes the reaction kinetically unfavorable under normal conditions. dalalinstitute.com

The rate of hydrolysis of this compound is significantly influenced by several environmental factors.

Temperature: An increase in temperature generally accelerates the rate of hydrolysis for both ester and amide linkages, as it provides the necessary activation energy for the reaction. nih.gov The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, k = Ae^(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. isca.me Experimental studies on similar compounds, like ethyl acetate, have determined activation energies for hydrolysis, demonstrating this temperature dependence. researchgate.netresearchgate.net

Water Activity (a_w): Water is a direct reactant in hydrolysis, so its availability is crucial. In systems with low water activity, the rate of hydrolysis will be significantly reduced. While specific studies on the effect of water activity on this compound are not prevalent, it is a fundamental principle of reaction kinetics that the concentration of reactants affects the reaction rate.

The following table presents kinetic data for the hydrolysis of related ester and amide compounds, illustrating the influence of these factors.

CompoundConditionRate Constant (k)Activation Energy (Ea)Reference
Ethyl AcetateAcidic Hydrolysis (HCl, 35°C)~0.0026 s⁻¹17.44 kJ/mol researchgate.net
Ethyl AcetateAlkaline Hydrolysis (NaOH, 25-50°C)-43.09 kJ/mol researchgate.net
AcetylcholineAlkaline Hydrolysis (0-50°C)Dependent on ionic strength and temperature rsc.org
Amine-containing methacrylatesBase-catalyzedRate is proportional to ester and hydroxyl ion concentration; complex concentration effects observed. nih.gov

Oxidative Degradation Mechanisms

Fatty acid amides are generally considered to be stable against air oxidation. researchgate.net The saturated stearoyl chains in this compound lack double bonds, which are the primary sites for lipid oxidation. Therefore, oxidative degradation would likely target other parts of the molecule. Potential mechanisms could involve the oxidative cleavage of the amide bond itself or oxidation of the ethanolamine moiety. acs.org While direct evidence for this compound is scarce, studies on other fatty acid derivatives show that oxidative cleavage can occur, often facilitated by catalysts, to yield smaller molecules. mdpi.com In biological systems, related N-acylethanolamines can be metabolized via oxidative pathways involving enzymes like lipoxygenases, but this typically occurs after initial hydrolysis. nih.gov

Thermal Decomposition Pathways

This compound, like other fatty acid amides, exhibits relatively high thermal stability, often remaining stable at temperatures below 200°C. researchgate.net When decomposition does occur at higher temperatures, it is expected to proceed through the cleavage of the ester and amide bonds. Pyrolysis of fatty acids typically results in the formation of a complex mixture of hydrocarbons, including alkanes, alkenes, and shorter-chain fatty acids, through decarboxylation and cracking reactions. researchgate.net The ethanolamine portion of the molecule, upon cleavage, could undergo further degradation. For instance, studies on the thermal degradation of N,N-diethylethanolamine show the formation of various products including smaller amines and ethylene (B1197577) glycol, indicating potential pathways for the breakdown of the ethanolamine backbone. researchgate.net

Reaction Kinetics and Advanced Mechanistic Studies

Detailed kinetic studies specifically on the degradation of this compound are not widely available. However, extensive research on the hydrolysis of simpler esters and amides provides a solid framework for understanding its kinetic behavior.

The hydrolysis of esters and amides generally follows pseudo-first-order kinetics when one reactant (e.g., water or a catalyst) is in large excess. viu.ca The rate-determining step in acid-catalyzed amide hydrolysis is often the nucleophilic attack of water on the protonated amide. stackexchange.com For base-catalyzed ester hydrolysis (saponification), the reaction is typically second-order—first-order with respect to both the ester and the hydroxide ion. researchgate.net

Advanced mechanistic studies on related systems, such as the hydrolysis of N-benzoylglycine esters, have revealed complex mechanisms involving different intermediates and transition states, with reaction pathways that can be mapped using Brønsted profiles. rsc.org Such studies help to elucidate the subtle electronic and steric effects that govern the reactivity of the ester and amide functionalities. While Arrhenius parameters have been determined for various ester hydrolysis reactions, allowing for the quantification of temperature effects, similar comprehensive data for this compound is a subject for future research. rsc.orgresearchgate.netmdpi.com

The table below summarizes Arrhenius parameters for the hydrolysis of some related esters.

CompoundReactionActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A)Reference
Ethyl AcetateAcidic Hydrolysis17.44- researchgate.net
Ethyl AcetateSaponification43.092.314 x 10¹⁰ isca.meresearchgate.net
Colistimethate (CMS)Acidic HydrolysisRate constant (k) depends on temperature as per Arrhenius kinetics. mdpi.com
AcetylcholineAlkaline HydrolysisEnergy and entropy of activation depend on ionic strength. rsc.org

Structural Characterization and Purity Assessment Methodologies for Stearic Monoethanolamide Stearate

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is a cornerstone in the structural analysis of stearic monoethanolamide stearate (B1226849), providing insights into its functional groups and the chemical environment of its atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the stearic monoethanolamide stearate molecule. The infrared spectrum reveals absorption bands corresponding to specific vibrational modes of the molecule's bonds. For this compound, key absorption peaks are observed that confirm its identity. These include a distinct peak for the ester carbonyl (C=O) group, typically found around 1730 cm⁻¹, and a peak for the amide I band (C=O stretching) appearing at approximately 1640 cm⁻¹. Another significant absorption is the amide II band, which is located around 1550 cm⁻¹. The presence and precise location of these peaks provide definitive evidence of the ester and amide functionalities within the molecular structure.

Functional GroupFTIR Absorption Peak (cm⁻¹)
Ester C=O~1730
Amide I (C=O)~1640
Amide II~1550

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), offers detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei. While specific spectral data for this compound is not extensively published in readily available literature, the expected chemical shifts can be inferred from its constituent parts, stearic acid and monoethanolamine.

¹H-NMR spectroscopy would be expected to show signals corresponding to the long alkyl chains of the stearoyl groups, the methylene (B1212753) groups of the ethanolamine (B43304) backbone, and the proton associated with the amide nitrogen. The integration of these signals would provide quantitative information about the number of protons in different chemical environments.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Distinct signals would be anticipated for the carbonyl carbons of the ester and amide groups, the carbons of the ethanolamine moiety, and the numerous carbons of the stearic acid chains. The chemical shifts of these carbons are indicative of their bonding and electronic environment, allowing for a complete structural assignment. Purity verification of this compound can be achieved using NMR.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FTIR by analyzing the light scattered from the molecule. googleapis.com This technique is particularly sensitive to non-polar bonds and can be used to study the vibrational modes of the long hydrocarbon chains in this compound. While specific Raman data for this compound is not widely documented, it would be expected to show strong signals for the C-C and C-H stretching and bending vibrations of the stearate backbone. googleapis.com These analyses can be valuable for understanding the conformational order and packing of the molecules in the solid state.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and for identifying and quantifying any impurities or unreacted starting materials.

Gas Chromatography (GC) for Purity Assessment and Impurity Profiling

Gas chromatography (GC) is a primary method for determining the purity of this compound and for profiling any impurities. Due to the low volatility of the compound, a derivatization step is often necessary. A common approach involves transesterification to convert the fatty acid components into their more volatile methyl esters. These methyl esters can then be readily analyzed by GC, typically using a flame ionization detector (FID) for quantification. This method allows for the detection and quantification of unreacted stearic acid and can also be used to assess the presence of other fatty acids, such as palmitic acid, which might be present as impurities. The quantification of unreacted stearic acid can be achieved with a detection limit of 0.1% after derivatization with BF₃-methanol.

Analytical TechniqueTarget ParameterConditions/Results
Gas Chromatography (GC)Quantification of unreacted stearic acidDerivatization with BF₃-methanol; detection limit: 0.1%

Thin Layer Chromatography (TLC) for Reaction Monitoring and Component Separation

Thin Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of the synthesis reaction of this compound and for the qualitative separation of its components. googleapis.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the starting materials (stearic acid and stearic acid monoethanolamide) can be separated from the final product. The separated spots can be visualized, for example, by using an iodine chamber or a specific staining agent. TLC is an effective tool for quickly assessing the completion of the reaction and the presence of major impurities.

Thermal Analysis for Phase Behavior and Crystalline Transitions

Thermal analysis techniques are indispensable for characterizing the phase behavior and crystalline transitions of this compound. These methods provide critical data on melting points, thermal stability, and decomposition profiles.

Differential Scanning Calorimetry (DSC) for Melting Transitions and Polymorphism

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the melting behavior and polymorphic transformations of this compound. DSC analysis indicates that this compound typically melts in a range of approximately 60–80°C. The precise melting point and the presence of multiple endothermic or exothermic peaks can signify the existence of different polymorphic forms or impurities. nih.gov

The study of lipid matrices, such as those containing stearic acid, a precursor to this compound, demonstrates the utility of DSC in identifying thermodynamically stable forms suitable for nanoparticle production. nih.gov The melting and tempering processes analyzed by DSC offer significant insights into the stability of these lipid-based systems. nih.gov For instance, in related compounds like magnesium stearate, DSC has been instrumental in distinguishing between various crystalline forms and understanding their complex thermotropic behavior. nih.govnih.gov The thermal history of the sample can significantly influence the DSC thermogram, with multiple heating and cooling cycles revealing reversible and irreversible transitions. nih.gov

DSC Data for Stearic Acid and Related Compounds

CompoundMelting Point (°C)Enthalpy of Fusion (J/g)Notes
Stearic Acid~69~196Can exhibit polymorphism affecting melting behavior. researchgate.net
This compound60-82Data not widely availableMelting range can vary with purity and polymorphic form.
Magnesium StearateMultiple transitions (80-150)Varies with hydrate (B1144303) formComplex thermogram due to multiple crystalline and hydrate forms. nih.govnetzsch.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics

Thermogravimetric Analysis (TGA) provides crucial information on the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which degradation or volatilization occurs. For pure stearic acid, significant weight loss begins around 185-190°C and continues up to approximately 280-306°C, resulting in nearly 99% weight loss. researchgate.netresearchgate.net

While specific TGA data for this compound is not extensively detailed in the provided results, the analysis of related compounds offers a comparative understanding. For example, TGA of magnesium stearate shows initial mass loss due to the release of surface and hydrate water at temperatures up to 125°C, followed by decomposition at higher temperatures. netzsch.com This highlights the importance of TGA in determining the presence of volatile components and the ultimate thermal stability of the material. labwrench.com The decomposition kinetics can be further studied to understand the mechanisms of thermal degradation. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphic Forms

X-ray Diffraction (XRD) is a powerful technique for elucidating the crystalline structure and identifying different polymorphic forms of this compound. The diffraction pattern provides a unique fingerprint of the crystalline arrangement of molecules. For its precursor, stearic acid, XRD patterns show well-defined peaks that confirm its crystalline nature, with specific peaks at 2Θ values of 21.6° and 24.0° indicating ordered molecular arrangements. researchgate.net

The study of lipid matrices composed of stearic acid and triglycerides for nanoparticle production has shown that Wide Angle X-ray Diffraction (WAXD) is essential for characterizing the polymorphic forms and crystallinity of the lipid matrix. nih.gov The presence of different polymorphs can significantly impact the physical properties and stability of the final product. nih.govusu.edu For example, in stearic acid, three polymorphic forms (A, B, and C) are known, with their stability being influenced by factors such as the solvent used for crystallization. usu.edu Similarly, XRD studies on Mn2+-doped stearic acid have revealed that while the fundamental crystalline structure is preserved, doping can induce strain and deformation in the unit cell. mdpi.com

Microscopic Techniques for Morphological and Phase Characterization

Microscopic techniques are vital for visualizing the morphology and phase behavior of this compound at a micro-level.

Polarized Light Microscopy (PLM) for Liquid Crystalline Textures and Crystal Morphology

Polarized Light Microscopy (PLM) is a key method for identifying liquid crystalline phases and observing crystal morphology. mdpi.com Liquid crystals exhibit birefringence, which results in characteristic textures when viewed under cross-polarized light. mdpi.com The textures observed, such as schlieren or focal conic textures, can help in the identification of specific liquid crystalline mesophases like nematic or smectic phases. mdpi.comresearchgate.net

In the context of related lipid systems, PLM has been used to study the phase behavior of sucrose (B13894) stearate in water, identifying a lamellar lyotropic mesophase. researchgate.net The textural observations were crucial in confirming the nature of the liquid crystalline phase. researchgate.net Similarly, for stearic acid and its mixtures, PLM has been employed to observe the crystal morphology, which can be influenced by the composition and the surrounding medium. researchgate.net The combination of PLM with thermal analysis techniques like DSC provides a more complete picture of the phase transitions, allowing for the direct observation of textural changes as the material is heated or cooled. nih.govmdpi.com

Advanced Statistical and Chemometric Approaches for Data Analysis and Optimization

To analyze the complex datasets generated from the characterization of this compound, advanced statistical and chemometric approaches are employed. These methods can help in identifying key factors influencing its properties and in optimizing formulations.

Multivariate Analysis (MVA), including Principal Component Analysis (PCA), can be used to discern the primary factors, such as temperature and pH, that contribute to the degradation of the compound. For modeling degradation kinetics and optimizing storage conditions, Design of Experiments (DoE) and Response Surface Methodology (RSM) are effective tools. Furthermore, meta-analysis can be utilized to pool data from various studies to identify overarching trends. In the context of complex formulations, rheology studies coupled with statistical analysis can elucidate the effect of this compound concentration on the viscosity of the system. The application of machine learning and complexity-entropy methods to analyze images of liquid crystal textures represents an innovative approach to extract physical properties directly from visual data. aps.org

Multivariate Analysis (MVA) and Principal Component Analysis (PCA) for Identifying Key Degradation Factors

Multivariate Analysis (MVA) encompasses a range of statistical techniques used to analyze data sets with multiple variables. In the context of this compound, MVA can be instrumental in identifying the primary factors that contribute to its degradation. By simultaneously considering multiple variables, such as temperature, humidity, light exposure, and pH, MVA can reveal complex interactions that might be missed by univariate analysis.

Principal Component Analysis (PCA) is a powerful MVA technique that reduces the dimensionality of complex datasets. It transforms a large set of correlated variables into a smaller set of uncorrelated variables known as principal components. The first principal component accounts for the largest possible variance in the data, with each succeeding component accounting for as much of the remaining variance as possible.

In a hypothetical study on the degradation of this compound, various samples could be subjected to different environmental conditions over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) could be used to measure the concentration of the parent compound and its potential degradation products. The resulting data, along with the environmental variables, can be analyzed using PCA.

The PCA would identify the principal components that best explain the variance in the degradation of this compound. For instance, the first principal component might be a combination of high temperature and high humidity, indicating that this interaction is the most significant factor in its degradation. The second principal component could be related to UV light exposure, highlighting another, less dominant, degradation pathway. By plotting the data in the new coordinate system defined by the principal components, clusters of samples that have degraded similarly can be identified, and the key factors driving these changes can be pinpointed.

Hypothetical Data for PCA of this compound Degradation:

Sample IDTemperature (°C)Relative Humidity (%)UV Exposure (h)pHDegradation (%)
12550070.5
240751258.2
34050073.1
425751274.5
5508524415.6

Design of Experiments (DoE) and Response Surface Methodology (RSM) for Process Optimization and Kinetic Modeling

Design of Experiments (DoE) is a systematic approach to planning, conducting, analyzing, and interpreting controlled tests to evaluate the factors that control the value of a parameter or group of parameters. DoE is particularly valuable for optimizing the synthesis of this compound, which typically involves the esterification of stearic acid and stearic acid monoethanolamide. Key parameters in this synthesis include reaction temperature, catalyst concentration, and reaction time.

Response Surface Methodology (RSM) is a collection of mathematical and statistical techniques that are useful for modeling and analyzing problems in which a response of interest is influenced by several variables. The goal is to optimize this response. RSM is often used in conjunction with DoE to build a model that describes the relationship between the input variables and the response.

For the optimization of this compound synthesis, a DoE approach such as a central composite design could be employed. This would involve running a series of experiments where the key reaction parameters are varied in a controlled manner. The response, in this case, would be the yield or purity of the final product.

The data from these experiments would then be used to fit a mathematical model, typically a quadratic equation, using RSM. This model can be visualized as a response surface, which illustrates how the yield changes as a function of the input variables. By analyzing this surface, the optimal conditions for maximizing the yield of this compound can be determined. Furthermore, this approach can be adapted for kinetic modeling to understand the rate of degradation under various conditions.

Hypothetical Experimental Design for Synthesis Optimization:

RunTemperature (°C)Catalyst Conc. (mol%)Time (h)Yield (%)
11600.5485.2
21800.5492.1
31601.0488.9
41801.0495.3
51700.75696.5

Meta-Analysis for Synthesizing and Assessing Trends from Independent Studies

A meta-analysis is a statistical procedure for combining data from multiple independent studies to arrive at a single, more precise estimate of an effect. This technique is particularly useful when individual studies have small sample sizes or conflicting results. For this compound, a meta-analysis could be conducted to synthesize findings from various studies on a particular property, such as its efficacy as a pearlizing agent or its thermal stability.

The process of a meta-analysis involves a systematic literature search to identify all relevant studies that meet predefined inclusion criteria. Data from these studies are then extracted in a standardized manner. The effect sizes from each study are calculated and then pooled using a statistical model, often a weighted average where larger or more precise studies are given more weight.

Hypothetical Characteristics of Studies Included in a Meta-Analysis:

Study IDPublication YearSample Size (Formulations)Concentration Range (%)Key Finding (Viscosity Increase)
Smith (2018)2018101-5Moderate
Chen (2020)2020152-4Significant
Garcia (2021)202181-3Moderate
Jones (2022)2022122-5Significant

Standardization and Validation Protocols for Analytical Procedures

To ensure the quality and reliability of data generated for this compound, the analytical procedures used for its characterization and quantification must be properly standardized and validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides widely accepted guidelines for analytical method validation.

A typical validation protocol for an HPLC method to determine the purity of this compound would include the assessment of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration of the analyte.

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Standardization involves the use of certified reference materials for this compound to calibrate instruments and to serve as a benchmark for quality control. axios-research.comaxios-research.com

Summary of Validation Parameters for an HPLC Method:

Validation ParameterAcceptance Criteria (Typical)
SpecificityPeak purity index > 0.99; no interference at the retention time of the analyte
LinearityCorrelation coefficient (r²) ≥ 0.999
AccuracyRecovery of 98.0% to 102.0%
Precision (RSD)Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%
LOQSignal-to-noise ratio ≥ 10
RobustnessRSD of results ≤ 2.0% after minor changes in parameters (e.g., pH, flow rate)

Self Assembly, Phase Behavior, and Intermolecular Interactions of Stearic Monoethanolamide Stearate

Lyotropic Liquid Crystalline Behavior and Mesophase Formation

Lyotropic liquid crystals are formed when amphiphilic molecules, like stearic monoethanolamide stearate (B1226849), are dissolved in a solvent, leading to the spontaneous formation of ordered structures. The phase behavior is dependent on concentration and temperature.

In aqueous systems, stearic monoethanolamide stearate is anticipated to form lamellar liquid crystalline phases. This behavior is characteristic of double-chain amphiphiles where the cross-sectional area of the two hydrocarbon tails is comparable to that of the polar headgroup. In this arrangement, the molecules organize into bilayers, with the hydrophobic stearoyl and stearate chains forming the interior of the bilayer to minimize contact with water, while the polar monoethanolamide headgroups are oriented towards the aqueous phase.

This bilayer formation is a hallmark of many related N-acylethanolamines, which arrange in a tail-to-tail fashion, mimicking the structure of a biological membrane. The driving force for this self-assembly is the hydrophobic effect, which is further stabilized by intermolecular interactions within the lamellar structure. The combined use of fatty alcohols and cationic surfactants is known to form a lamellar phase, suggesting that the structure of this compound is conducive to such arrangements googleapis.com.

The transition between different mesophases is governed by several structural factors:

Hydrocarbon Chain Saturation: The two long, saturated stearic acid chains in this compound promote ordered packing, favoring the formation of stable lamellar phases. The lack of unsaturation allows for strong van der Waals interactions between the chains, leading to a more ordered and compact structure.

Headgroup Influence: The monoethanolamide headgroup plays a crucial role in the phase behavior through its ability to form hydrogen bonds. The hydroxyl (-OH) and amide (-NH-C=O) functionalities can participate in a network of intermolecular hydrogen bonds. Studies on related N-acylethanolamines have shown that each hydroxyl group can act as both a hydrogen bond donor and acceptor, creating an extended network that stabilizes the bilayer structure core.ac.uk. The amide group also contributes to this stability through N-H···O=C hydrogen bonds with adjacent molecules core.ac.uk. The presence of amide groups in surfactants has been shown to increase hydration acs.orgresearchgate.net.

Temperature changes can induce phase transitions in lyotropic liquid crystalline systems. For this compound, increasing temperature would likely lead to a transition from a more ordered gel (Lβ) phase, where the hydrocarbon chains are in a solid-like state, to a more fluid liquid crystalline (Lα) phase, where the chains are in a more disordered, liquid-like state. This transition is endothermic and can be characterized using techniques like Differential Scanning Calorimetry (DSC). DSC measures the heat flow associated with thermal transitions, allowing for the determination of transition temperatures and enthalpies. For instance, a melting point range of 76–82°C has been reported for this compound, which likely corresponds to the main phase transition .

The structure of these phases can be investigated using X-ray diffraction (XRD), which provides information on the packing and arrangement of the molecules, such as the bilayer repeat distance.

Solid-State Polymorphism and Crystal Structures

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. This phenomenon is common in long-chain lipids and can significantly affect their physical properties.

While specific polymorphic forms of this compound are not detailed in the available literature, it is highly probable that it exhibits polymorphism, a common characteristic of long-chain fatty amides whiterose.ac.uk. Different crystalline forms can arise from variations in the packing of the hydrocarbon chains and the hydrogen-bonding network of the headgroups. Techniques such as X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are instrumental in identifying and characterizing different polymorphs google.com.

Studies on homologous N-acylethanolamines, such as N-myristoylethanolamine, have revealed detailed crystal structures. These molecules often adopt an "L-shaped" conformation due to a gauche bond in the ethanolamine (B43304) moiety nih.govnih.gov. The molecules pack in a bilayer arrangement, with extensive hydrogen bonding within the headgroup region core.ac.uknih.govnih.gov. It is plausible that this compound would adopt similar packing motifs.

Table 1: Crystallographic Data for a Related N-Acylethanolamine (N-myristoylethanolamine)

ParameterValue core.ac.uk
Crystal SystemMonoclinic
Space GroupP21/a
a (Å)9.001
b (Å)4.876
c (Å)39.080
β (°)90.16
Molecules per Unit Cell (Z)4

This data for N-myristoylethanolamine provides a model for the potential crystal structure of this compound, highlighting the likelihood of a monoclinic system with a bilayer arrangement.

The growth of crystals from a solution or melt is influenced by factors such as solvent, temperature, and cooling rate. For this compound, different crystallization conditions would likely lead to the formation of different polymorphs. Phase transformations between these polymorphic forms can be induced by temperature changes. For example, a metastable crystalline form may transform into a more stable form upon heating. These transformations can be studied by techniques such as DSC, which would show characteristic thermal events corresponding to the solid-solid and solid-liquid phase transitions.

The intermolecular interactions, particularly the hydrogen bonding of the amide and hydroxyl groups, are expected to be a dominant factor in directing the crystal growth and determining the final crystal structure.

Formation and Characterization of Acid-Soap Cocrystals (e.g., 1:1 acid-soap)

The interaction between a fatty acid and its corresponding salt (soap) can lead to the formation of well-defined crystalline structures known as acid-soaps. These are cocrystals where the acid and soap molecules are packed together in a specific stoichiometric ratio, stabilized by hydrogen bonding. In the system containing stearic acid and its monoethanolamine salt, both 1:1 and 2:1 acid-soap complexes have been studied.

Research on the crystallization of monoethanolammonium (MEA) carboxylates, including stearate, has shown that a 1:1 acid-soap complex tends to form preferentially over a simple mixture of the individual fatty acid and soap components. whiterose.ac.uk This formation is a key factor in the phase behavior of these systems, with studies revealing that the observed dissolution and crystallization events in aqueous solutions correspond to the transitions of this 1:1 acid-soap complex. whiterose.ac.uk

As an illustrative analogue, the extensively studied system of stearic acid and triethanolamine (B1662121) (TEA) stearate confirms the formation of a highly stable 2:1 acid-soap complex (two molecules of stearic acid to one molecule of TEA stearate). researchgate.netnih.govnih.gov The characterization of these acid-soap structures relies on a combination of analytical techniques:

Infrared (IR) Spectroscopy: This technique is crucial for identifying the formation of the acid-soap complex. It allows for the characterization of the strong hydrogen bonds between the carboxylic acid group of the stearic acid and the carboxylate headgroup of the soap. researchgate.netnih.gov The thermotropic behavior, such as the disordering of alkyl chains and the breakup of the acid-soap complex upon heating, can also be monitored. nih.gov

X-ray Diffraction (XRD): Both small-angle (SAXS) and wide-angle (WAXD) X-ray diffraction are used to determine the crystalline composition and structure. nih.gov WAXD provides information on the short-range order, such as the packing of the alkyl chains, while SAXS reveals the long-range order, like the lamellar repeat distance.

Differential Scanning Calorimetry (DSC): DSC is employed to investigate the thermal behavior, identifying the melting points and other phase transition temperatures of the acid-soap complexes and the individual components. whiterose.ac.uknih.gov For the MEA-stearate system, DSC traces show distinct endothermic peaks corresponding to the melting of the acid-soap crystals. whiterose.ac.uk

The formation of these acid-soap cocrystals is fundamental to the structuring and stability of many formulations containing partially neutralized fatty acids.

Interfacial Phenomena and Surface Activity

Emulsifying Properties and Mechanisms of Emulsion Stabilization

This compound, often as part of a mixture with free stearic acid, is an effective emulsifying agent used to stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions. A common and efficient method for its use involves the in situ formation of the emulsifier during the manufacturing process. google.comgoogle.com In this approach, stearic acid is included in the oil phase, and a neutralizing base, such as monoethanolamine, is added to the aqueous phase. google.comgoogle.com When the two phases are mixed and heated, the neutralization reaction occurs at the oil-water interface, forming the amphiphilic soap molecules directly where they are needed to stabilize the newly created droplets. google.com

Rheological Properties of this compound Systems

Viscoelastic Behavior of Liquid Crystalline Phases

Aqueous systems containing stearic acid and its alkanolamine soaps are well known for forming highly ordered lamellar liquid crystalline phases. jst.go.jpresearchgate.netub.edu These structures, often referred to as lamellar gel networks, consist of bilayers of surfactant and fatty acid molecules separated by water layers. nih.govmanchester.ac.uk Macroscopically, these phases often appear as viscous, transparent, or opaque gels. researchgate.net

The rheology of these systems is characterized by pronounced viscoelasticity. This means they exhibit both viscous (liquid-like) and elastic (solid-like) properties. In dynamic rheological measurements, this is quantified by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a structured lamellar gel, the storage modulus is typically much larger than the loss modulus (G' > G'') over a wide range of frequencies, indicating a predominantly solid-like, elastic structure. jst.go.jp This elastic network is responsible for the high yield stress and viscosity of many creams and lotions, providing them with their characteristic texture and stability by suspending oil droplets or other particles. manchester.ac.ukresearchgate.net

Influence of Concentration and Temperature on Flow Characteristics

The flow behavior of systems structured with this compound is highly dependent on both the concentration of the structuring agents and the temperature.

Influence of Concentration: The concentration of the stearic acid/soap emulsifier system is a critical factor determining the rheology. As the concentration of these structuring agents increases, the lamellar gel network becomes more extensive and interconnected. nih.gov This leads to a substantial increase in the apparent viscosity and yield stress of the system. researchgate.net Emulsions with higher emulsifier concentrations are generally more structured, have smaller droplet sizes, and exhibit greater resistance to flow. nih.gov

Influence of Temperature: Temperature has a profound effect on the viscosity of these structured emulsions. Generally, an increase in temperature leads to a decrease in viscosity. researchgate.netresearchgate.netcapes.gov.br This is attributed to increased kinetic energy of the molecules and a weakening of the intermolecular forces within the lamellar gel network. At a critical temperature, the liquid crystalline structure can undergo a phase transition or "melt," leading to a dramatic loss of structure and a sharp drop in viscosity. researchgate.net This behavior is crucial for processing, as heating can lower the viscosity to facilitate mixing and pumping, with the structure and viscosity returning upon cooling. However, in some complex, highly concentrated systems, anomalous thermal behavior can sometimes be observed. researchgate.net

The table below summarizes the general rheological trends observed in lamellar gel network systems analogous to those formed by this compound.

ParameterEffect on SystemSource
Increasing Surfactant/Fatty Acid ConcentrationIncreases apparent viscosity and yield stress due to a more developed gel network. researchgate.netnih.gov
Increasing TemperatureGenerally decreases apparent viscosity. Can cause melting of the liquid crystalline phase, leading to a sharp viscosity drop. researchgate.netresearchgate.net
Formation of Lamellar Liquid CrystalsResults in a viscoelastic system where Storage Modulus (G') > Loss Modulus (G''), indicating a stable, solid-like gel structure. nih.govjst.go.jp

Note: This table represents generalized principles for fatty acid-based lamellar gel networks.

Spectroscopic Probes of Intermolecular Packing and Hydrogen Bonding

The molecular arrangement and intermolecular forces within solid-state this compound are significantly influenced by its constituent amide and ester functional groups. Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, serve as powerful tools to probe the nuances of its molecular packing and the extensive network of hydrogen bonds.

Spectroscopic Evidence of Functional Groups and Hydrogen Bonding

FTIR spectroscopy offers direct insight into the vibrational modes of the molecule, which are highly sensitive to the local chemical environment and intermolecular interactions. For this compound, characteristic absorption bands confirm the presence of its key functional groups. Research has identified prominent peaks at approximately 1730 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group (C=O), and at 1640 cm⁻¹ and 1550 cm⁻¹ for the amide I (primarily C=O stretching) and amide II (a combination of N-H bending and C-N stretching) bands, respectively.

The positions and shapes of the N-H and C=O stretching bands are particularly indicative of hydrogen bonding. In a non-hydrogen-bonded environment, the N-H stretching vibration of a secondary amide typically appears at higher wavenumbers. However, in the solid state of this compound, the presence of intermolecular hydrogen bonds of the N-H···O=C type leads to a broadening and shifting of these bands to lower frequencies. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of both the amide and ester groups can act as hydrogen bond acceptors. This extensive hydrogen bonding network plays a crucial role in the stabilization of the crystal lattice.

Similarly, ¹H-NMR spectroscopy can provide details about the molecular structure and the electronic environment of the protons. In this compound, the protons in the vicinity of the amide and ester linkages will exhibit characteristic chemical shifts. For instance, the protons of the methylene (B1212753) group adjacent to the ester oxygen (-CH₂-O-) are expected to resonate at a different frequency compared to the methylene group adjacent to the amide nitrogen (-CH₂-N-). The chemical shift of the amide proton (N-H) is particularly sensitive to its involvement in hydrogen bonding.

Insights into Molecular Packing from Spectroscopic Data

The combination of FTIR and NMR data can further elucidate the packing arrangement. The sharp and well-defined peaks in the FTIR spectrum of crystalline this compound suggest a high degree of order and a uniform environment for the functional groups, which is consistent with a well-defined crystal lattice. The specific frequencies of the amide I and amide II bands can be correlated with the strength and geometry of the hydrogen bonds, which in turn dictate the packing motif.

The following table summarizes the key spectroscopic features and their interpretation in the context of intermolecular interactions in this compound.

Spectroscopic TechniqueKey FeatureWavenumber/Chemical ShiftInterpretation
FTIR Spectroscopy Ester C=O Stretch~1730 cm⁻¹Indicates the presence of the ester functional group. Can act as a hydrogen bond acceptor.
Amide I (C=O Stretch)~1640 cm⁻¹Indicates the presence of the amide functional group. Position suggests involvement in hydrogen bonding.
Amide II (N-H Bend, C-N Stretch)~1550 cm⁻¹Further confirms the amide group and its participation in hydrogen bonding.
N-H StretchBroad, shifted to lower frequencyStrong evidence for intermolecular N-H···O=C hydrogen bonding.
¹H-NMR Spectroscopy Amide N-H ProtonVariableChemical shift is highly sensitive to the hydrogen-bonding environment.
Methylene Protons (-CH₂-O- and -CH₂-N-)Distinct chemical shiftsProvides information on the connectivity and electronic environment within the headgroup.

Mechanistic Investigations of Biological Interactions

Molecular Interactions with Cellular Membranes

Stearic monoethanolamide stearate (B1226849) and its related compounds, such as Stearamide MEA, are recognized as biologically active components that interact with cell membranes. nih.gov This interaction is a critical aspect of their physiological function. The lipophilic nature of the stearic acid chains allows for insertion into the lipid bilayer of cellular membranes. This integration can alter the physical properties of the membrane, including its fluidity and the organization of lipid rafts.

Research on the related compound, stearic acid, has shown that it can influence the localization of proteins within the membrane. For instance, stearic acid can cause certain G-proteins (GNAI) to move out of detergent-resistant fractions of the cell membrane, which are areas rich in signaling molecules. researchgate.net This shift in localization can directly impact intracellular signaling cascades that originate at the cell surface. researchgate.net The interaction is not merely passive; it actively modulates the membrane environment, which is fundamental to its protective and signaling roles.

Biochemical Pathways of Biological Response Modulation

Impact on Pro-inflammatory Cytokine Expression and Release (e.g., IL-1β, IL-6, TNF-α)

A significant aspect of the biological activity of stearic monoethanolamide stearate and its constituents is the modulation of inflammatory responses, specifically by reducing the expression and release of key pro-inflammatory cytokines. nih.gov Studies on related compounds like stearic acid and N-stearoylethanolamine (NSE) have demonstrated a marked decrease in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net

In experimental models using macrophage-like cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, treatment with stearic acid led to a significant decrease in the secretion of these cytokines. researchgate.nettandfonline.com For example, one study noted that stearic acid was a potent species among saturated fatty acids in stimulating resting THP-1 monocytes to secrete pro-inflammatory cytokines, yet in other contexts, such as in LPS-stimulated cells, it showed inhibitory effects on their production. nih.gov Another study highlighted that in 3T3-L1 adipocytes, stearic acid, particularly in combination with TNF-α, could amplify the expression of IL-6. nih.govnih.govwikipedia.org This suggests that the effect of stearic acid on cytokine expression can be cell-type and context-dependent.

Below is a data table summarizing findings on the impact of related compounds on cytokine expression.

Compound/ExtractCell Line/ModelStimulantObserved Effect on CytokinesReference
Stearic AcidRAW 264.7 MacrophagesLPSDecrease in TNF-α, IL-6, and IL-10 secretion. researchgate.nettandfonline.com
Stearic AcidTHP-1 MonocytesNone (resting cells)Stimulated secretion of TNF, IL-1β, and IL-6. nih.gov
Stearic Acid3T3-L1 AdipocytesTNF-αSynergistically enhanced IL-6 gene expression and protein production. nih.govnih.govwikipedia.org
N-stearoylethanolamine (NSE)Rats with induced burnsBurn-induced inflammationMarked decrease in IL-1β, IL-6, and TNF-α. nih.gov

Molecular Mechanisms Underlying Anti-inflammatory Action

The primary anti-inflammatory mechanism of this compound is directly linked to its ability to suppress the production of pro-inflammatory mediators. nih.gov By reducing the levels of cytokines such as IL-1β, IL-6, and TNF-α, the compound effectively dampens the inflammatory cascade. nih.govresearchgate.net These cytokines are pivotal in orchestrating the inflammatory response; they recruit immune cells to the site of injury or infection and promote further inflammation.

The action of these compounds can be seen as a regulatory function, helping to control the magnitude and duration of the inflammatory response. This modulation prevents excessive inflammation, which can lead to chronic inflammatory conditions and tissue damage. The anti-inflammatory properties are a direct consequence of the biochemical interactions that interfere with the synthesis and release of these key signaling molecules. researchgate.nettandfonline.com

Modulation of Cell Signaling Pathways (e.g., NF-κB translocation)

The regulation of cytokine expression by these compounds is mediated through the modulation of critical intracellular signaling pathways. Research on stearic acid has shown that its anti-inflammatory effects are channeled through the inhibition of pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.nettandfonline.com

Role in Membrane-Protective Processes

This compound and related compounds like Stearamide MEA exhibit membrane-protective properties. nih.govnih.gov This protective function is intrinsically linked to their interaction with the cell membrane. By incorporating into the lipid bilayer, these molecules can help stabilize the membrane structure, making it more resilient to various forms of stress, such as oxidative damage or disruption by external agents.

The presence of these long-chain fatty acid derivatives within the membrane can reduce its permeability to harmful substances and prevent excessive ion leakage, thereby helping to maintain cellular homeostasis. This stabilization is crucial for preserving the integrity and function of the cell, particularly under conditions of physiological stress or inflammation.

Enzymatic Metabolism and Hydrolysis of Stearic Monoethanolamide (as a related compound)

N-stearoylethanolamine (Stearic Monoethanolamide), a component of the titular compound, is a bioactive N-acylethanolamine (NAE) that undergoes enzymatic hydrolysis in the body. This metabolic process breaks it down into stearic acid and ethanolamine (B43304), thus terminating its signaling functions. Two primary enzymes are responsible for this degradation: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov

FAAH is a well-characterized enzyme located in the endoplasmic reticulum that hydrolyzes a range of fatty acid amides. nih.gov NAAA, in contrast, is a lysosomal enzyme that belongs to the choloylglycine hydrolase family and functions optimally in an acidic environment (pH 4.5-5). While both enzymes can hydrolyze NAEs, they have different substrate preferences and tissue distributions.

Studies have shown that in macrophage cells, both NAAA and FAAH cooperatively degrade various N-acylethanolamines, including N-stearoylethanolamine. nih.gov The relative contribution of each enzyme can vary depending on the cell type and its physiological state. For instance, NAAA expression is particularly high in macrophages, suggesting a significant role in regulating NAE levels within these immune cells. The hydrolysis of N-stearoylethanolamine is a critical step in controlling the duration and intensity of its biological effects.

EnzymeCellular LocationOptimal pHFunctionReference
Fatty Acid Amide Hydrolase (FAAH)Endoplasmic ReticulumAlkalineHydrolyzes various N-acylethanolamines, including anandamide (B1667382) and N-stearoylethanolamine. nih.gov
N-acylethanolamine-hydrolyzing acid amidase (NAAA)LysosomesAcidic (4.5-5)Hydrolyzes N-acylethanolamines, with a preference for N-palmitoylethanolamine, but also degrades N-stearoylethanolamine, particularly in macrophages. nih.gov

While direct and extensive mechanistic studies on this compound are not abundant in publicly available scientific literature, insights can be drawn from research on its constituent parts and closely related fatty acid derivatives, particularly N-stearoylethanolamine (NSE), the amide corresponding to the ester. The biological activities of such compounds are often related to their interactions with cellular membranes and their influence on inflammatory and metabolic pathways.

Research into related N-acylethanolamines (NAEs) has shown that these molecules can modulate a variety of biological processes. For instance, N-stearoylethanolamine has been noted for its pro-apoptotic activity, operating independently of cannabinoid and vanilloid receptors that are targets for other NAEs like anandamide. wikipedia.org This suggests that the stearoyl group is a key determinant of its biological function.

Furthermore, studies on NSE have demonstrated its potential to suppress the production of pro-inflammatory cytokines. nih.gov The proposed mechanism involves the inhibition of the nuclear translocation of NF-κB, a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov By preventing NF-κB from entering the nucleus, NSE can effectively downregulate the inflammatory response. nih.gov This anti-inflammatory action is a significant area of investigation for fatty acid amides.

The long, saturated stearic acid chain is a critical feature influencing the bioactivity of these molecules. The lipophilic nature of the stearoyl group facilitates interaction with and insertion into cellular membranes. This interaction can alter membrane properties and influence the function of membrane-bound proteins. While these findings pertain to the amide, it is plausible that the ester, this compound, may exhibit some similar biological activities due to the presence of the same long-chain fatty acyl group. However, the ester linkage would likely influence its metabolic stability and pathway, potentially leading to different biological outcomes.

Structure-Activity Relationship Studies for Fatty Alkanolamides and Related Derivatives

The biological activity of fatty alkanolamides and their derivatives is intrinsically linked to their chemical structure. Key structural features that influence their efficacy include the length and degree of saturation of the fatty acyl chain, and the nature of the head group.

Influence of Fatty Acyl Chain Length and Saturation

Research on a variety of fatty acid derivatives has consistently shown that the length of the alkyl chain is a crucial determinant of biological activity. A study investigating the cytotoxic and antimicrobial properties of fatty alkanolamides found that a long, saturated alkyl chain was advantageous for these activities. acs.org Specifically, the alkanolamide derived from stearic acid (a C18 saturated fatty acid) demonstrated the highest cytotoxic and antimicrobial effects compared to those with shorter chains. acs.org

The presence of unsaturation in the fatty acyl chain generally leads to a decrease in cytotoxic and antimicrobial activities. acs.org However, the degree of unsaturation also plays a role, with polyunsaturated chains sometimes showing greater activity than monounsaturated ones. acs.org For instance, in studies of fatty acids and their esters as antimicrobial agents against oral microorganisms, both saturated and unsaturated fatty acids exhibited activity, but the effectiveness varied depending on the specific microorganism. nih.gov

The tables below summarize findings from studies on related fatty alkanolamides and fatty acid derivatives, illustrating the impact of structural modifications on their biological activities.

Table 1: Cytotoxic Activity of Saturated Fatty Alkanolamides against HeLa Cells

Compound NameFatty Acyl ChainIC50 (µM)Reference
Lauroyl MonoethanolamideC12:0> 50 nih.gov
Palmitoyl MonoethanolamideC16:010-50 (moderate) nih.gov
Stearoyl MonoethanolamideC18:037.5 acs.orgnih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Antimicrobial Activity of Various Fatty Acid Derivatives

CompoundTarget MicroorganismActivity LevelReference
Linoleic acid methyl esterStreptococcus mutans90-100% inhibition at 25 µg/mL nih.gov
Palmitoleic acid methyl esterStreptococcus mutans90-100% inhibition at 25 µg/mL nih.gov
γ-Linolenic acid methyl esterStreptococcus mutans90-100% inhibition at 25 µg/mL nih.gov
Arachidonic acid ethyl esterStreptococcus mutansBactericidal at 25 µg/mL nih.gov

This table is interactive. You can sort the columns by clicking on the headers.

Influence of the Head Group

Advanced Research Applications and Methodologies

Utilization in Chemical Formulation Development

Stearic monoethanolamide stearate (B1226849) is a multifunctional ingredient valued in the formulation of a wide array of chemical products due to its distinct physical and chemical properties. Its molecular structure, featuring both long lipophilic hydrocarbon chains and polar amide and ester groups, allows it to modify the properties of chemical systems in several key ways.

Stearic monoethanolamide stearate is utilized as a surfactant and emulsifying agent in various chemical formulations. Its amphiphilic nature, possessing both a water-loving (hydrophilic) head from the ethanolamine (B43304) portion and an oil-loving (lipophilic) tail from the stearic acid chains, enables it to reduce the interfacial tension between immiscible liquids, such as oil and water. This property is fundamental to the creation and stabilization of emulsions.

In systems like cosmetics and detergents, it functions to stabilize and solubilize oils and other non-polar ingredients within an aqueous base. The compound helps to form stable mixtures, preventing separation and ensuring product homogeneity and performance. Fatty acid ethanolamides are recognized as effective emulsifiers, particularly for water-in-oil emulsions, which are utilized in specialized industrial applications. researchgate.net

The unique properties of this compound lend it to several applications in materials science, primarily within the consumer and industrial products sectors.

Pearlizing and Opacifying Agents: In products like shampoos and liquid soaps, this compound is employed as a pearlizing agent. Its limited solubility in aqueous formulations allows it to crystallize into small, plate-like structures that reflect light, imparting a pearlescent or iridescent sheen. This effect enhances the visual appeal of the product. It is noted for its high-temperature stability in these applications. It also functions as an opacifying agent, reducing the transparency of formulations. spectrumchemical.comthegoodscentscompany.comnih.gov

Viscosity Modifiers: The compound is an effective viscosity-controlling agent. spectrumchemical.comnih.gov In liquid and gel formulations, its molecules can form a networked structure, increasing the thickness and providing a desirable texture and flow characteristic. This is crucial for the stability and application of many personal care products.

Anti-static Agents: this compound is used to reduce or eliminate the buildup of static electricity on surfaces. spectrumchemical.comnih.gov The polar nature of the molecule can attract a thin layer of moisture from the air, which helps to dissipate static charges. This anti-static property is valuable in personal care products and industrial applications.

Table 1: Functional Applications of this compound in Materials Science

Application Functioning Principle Industry Examples Citations
Pearlizing Agent Crystallizes into light-reflecting platelets in liquid formulations. Shampoos, Liquid Soaps, Body Washes
Opacifying Agent Reduces the transparency of a product by scattering light. Cosmetics, Lotions spectrumchemical.comthegoodscentscompany.comnih.gov
Viscosity Modifier Forms network structures to increase the thickness of liquids and gels. Creams, Gels, Conditioners spectrumchemical.com
Anti-static Agent Dissipates static electrical charges from surfaces. Hair Care Products, Polymer Films spectrumchemical.comnih.gov

Computational Chemistry and Molecular Modeling Approaches

While experimental data provides the foundation for understanding chemical behavior, computational methods offer a microscopic view of molecular interactions that is often inaccessible through laboratory work alone.

Quantum mechanical (QM) calculations are a powerful tool for investigating chemical reactions at the electronic level. arxiv.org These methods can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing deep insight into reaction mechanisms. arxiv.org

While specific QM studies focusing exclusively on the synthesis of this compound are not prevalent in public literature, the methodology has been extensively applied to its constituent reactions. For instance, the amidation of stearic acid with ethanolamine has been studied to determine the influence of various catalysts and conditions on the reaction outcome. researchgate.net Such studies propose reaction mechanisms that include both parallel and consecutive pathways leading to the desired amide and corresponding esteramides. researchgate.net QM approaches are ideal for validating these proposed pathways by calculating the energy landscapes of the reactions. arxiv.org Similarly, quantum chemical methods have been used to analyze the reaction between monoethanolamine and other molecules, detailing the formation of intermediates. researchgate.net These related studies demonstrate the potential of QM calculations to optimize the synthesis of this compound by providing a fundamental understanding of the bond-forming and bond-breaking processes.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, allowing researchers to observe complex processes like self-assembly. nih.gov The amphiphilic character of this compound, with its distinct polar and non-polar regions, predisposes it to self-assemble in solution to form ordered structures like micelles or lamellar phases.

Direct MD simulations on this compound are limited, but extensive research on its precursor, stearic acid, provides a strong analogue. MD simulations have been used to study the self-association of stearic acid in various solvents, revealing how molecules form dimers and larger aggregates through hydrogen bonding and hydrophobic interactions. nih.govnih.gov Furthermore, studies on the interaction of triethanolamine (B1662121) stearate and stearic acid in water show the formation of lamellar liquid crystalline phases and multilamellar spheres, which are complex self-assembled structures. nih.govresearchgate.net

These findings strongly suggest that this compound would exhibit similar, if not more complex, self-assembly behavior. MD simulations are the ideal methodology to explore how these molecules aggregate, how they interact at interfaces, and how their assembly influences material properties like viscosity and emulsification at a molecular level.

Table 2: Comparison of Computational Methodologies

Methodology Primary Application for this compound Key Insights Provided Citations
Quantum Mechanics (QM) Analysis of the synthesis reaction (amidation/esterification). Reaction pathways, transition state energies, catalyst mechanisms. arxiv.orgresearchgate.netresearchgate.net
Molecular Dynamics (MD) Investigation of aggregation and behavior in formulations. Self-assembly into micelles/lamellar phases, interfacial behavior, solvent interactions. nih.govnih.govnih.gov

Integration with Emerging Technologies in Chemical Research

The utility of chemical compounds like this compound is amplified when integrated with emerging technologies. Research in this area points toward applications in advanced materials and sustainable chemistry.

One significant area is the development of advanced catalytic systems for its synthesis. Research into the amidation of stearic acid has explored the use of structured, reusable catalysts like microporous H-Beta and ZSM-5 zeolites. researchgate.net These catalysts can enhance reaction rates and selectivity, leading to more efficient and environmentally friendly production processes, which aligns with the principles of green chemistry. researchgate.net The use of solvent-free reaction conditions is another emerging trend that makes the synthesis more sustainable. researchgate.net

Furthermore, there is potential for integrating this class of compounds with nanotechnology. A closely related compound, Stearamide MEA, has been used to improve the dispersion of halloysite (B83129) nanotubes within a polylactic acid matrix, a biodegradable polymer. This suggests a potential application for this compound as a dispersing agent or surface modifier in the creation of advanced nanocomposites with tailored properties.

Future Directions in the Academic Study of this compound

The academic investigation into this compound, while established in certain industrial contexts, is entering a new phase of deeper scientific inquiry. Future research is poised to move beyond its current applications, exploring its fundamental physicochemical properties and unlocking novel functionalities. The evolution of analytical techniques and computational modeling presents a significant opportunity to build a more comprehensive understanding of this complex ester-amide. The following areas represent promising future directions for the academic study of this compound.

Refining Synthesis and Enhancing Structural Characterization

A primary focus for future academic work will be the optimization and detailed mechanistic understanding of the synthesis of this compound. The conventional two-step process, involving the amidation of stearic acid with monoethanolamine followed by esterification, offers several avenues for advanced research.

Catalysis Innovation : Current synthesis relies on catalysts like p-toluenesulfonic acid or alkaline catalysts such as potassium hydroxide (B78521). researchgate.net Future studies are expected to explore more efficient and sustainable catalytic systems. This includes the investigation of enzymatic catalysts (lipases) for milder reaction conditions and higher selectivity, as well as heterogeneous catalysts, such as zeolites or functionalized resins, to simplify purification and catalyst recovery. researchgate.net Research into nanocrystal catalysts, which have shown efficiency in related fatty acid amide synthesis, could also be a fruitful direction. researchgate.net

Process Optimization and Control : In-depth kinetic studies of both the amidation and esterification steps are needed. Understanding the reaction kinetics will allow for precise control over the process, minimizing the formation of by-products and maximizing the yield and purity of the final compound. researchgate.net The influence of reaction parameters like temperature, pressure, and reactant molar ratios on product distribution requires more systematic investigation. researchgate.netprepchem.com

Advanced Analytical Methodologies : While techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) are used for characterization, there is a need to develop more sophisticated and standardized analytical protocols. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) could be employed for a more detailed analysis of the product mixture and identification of trace impurities. researchgate.net Advanced NMR techniques could provide deeper insights into the compound's three-dimensional structure and intermolecular interactions in various states.

Exploring Self-Assembly and Colloidal Systems

The amphiphilic nature of this compound, possessing both hydrophilic (amide and ester groups) and lipophilic (stearic acid chains) moieties, suggests a strong potential for self-assembly in solution. This area remains largely unexplored and offers significant academic interest.

Vesicle and Micelle Formation : Drawing parallels from similar compounds like glyceryl monostearate, which spontaneously forms vesicles, future studies should investigate the self-assembling behavior of this compound. researchgate.net Research could focus on determining its critical micelle concentration (CMC), and characterizing the morphology, size, and stability of the resulting aggregates (e.g., vesicles, micelles, or liquid crystals) using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).

Application in Drug Delivery : The self-assembled structures could be evaluated as novel nanocarriers for drug delivery. researchgate.net The hydrophobic core of vesicles or micelles could encapsulate poorly water-soluble drugs, potentially enhancing their bioavailability and providing controlled release. Academic research would involve loading various model drugs into these carriers and studying their release kinetics and biocompatibility in vitro.

Investigation into Material Science and Surface Properties

The long hydrocarbon chains of this compound suggest its utility in modifying material properties. Its role as a lubricant and stabilizer in plastics is known, but academic research can delve deeper into its functionality.

Nanocomposite Development : Stearamide MEA, a precursor, has been used to improve the dispersion of halloysite nanotubes in polylactic acid, creating biodegradable plastics with enhanced properties. Future academic work could explore this compound as a functional compatibilizer or dispersing agent in a wider range of polymer nanocomposites, studying its effect on the mechanical, thermal, and barrier properties of the resulting materials.

Surface Modification and Thin Films : The compound's ability to form ordered layers could be exploited for surface modification. Studies could investigate the formation of thin films on various substrates and characterize their properties, such as hydrophobicity, lubricity, and anti-corrosion capabilities. This could lead to applications in advanced coatings and functional surfaces.

Probing Biological Interactions and Potential Bioactivity

While its primary uses are industrial, the structural similarity of this compound to endogenous lipids like anandamide (B1667382) (an endocannabinoid) warrants investigation into its biological activities. The precursor, Stearamide MEA, has been noted for its anti-inflammatory properties and interactions with endocannabinoid signaling.

Cytotoxicity and Antimicrobial Screening : A fundamental line of inquiry would be to assess the compound's bioactivity. Studies on various cell lines, such as the work done on related fatty alkanolamides against HeLa cells, could determine its cytotoxic potential. ekb.eg Furthermore, its antimicrobial activity against pathogenic bacteria and fungi should be systematically evaluated. ekb.eg

Enzyme Inhibition and Receptor Binding : Given the structural motifs, researchers could investigate whether this compound interacts with key biological targets. For example, its potential to inhibit enzymes involved in inflammatory pathways or to bind to receptors in the endocannabinoid system could be explored through in vitro assays and computational docking studies.

A summary of potential future research areas and the advanced methodologies that could be applied is presented in the table below.

Research AreaKey ObjectivesPotential Methodologies
Advanced Synthesis Improve yield, purity, and sustainability of synthesis.Enzymatic Catalysis, Heterogeneous Catalysis (Zeolites), Kinetic Modeling, In-situ Reaction Monitoring.
Structural Analysis Achieve detailed structural elucidation and impurity profiling.High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Advanced 2D NMR Spectroscopy, X-ray Crystallography.
Colloidal Systems Investigate self-assembly behavior and potential for nanocarrier formation.Dynamic Light Scattering (DLS), Electron Microscopy (TEM, SEM), Small-Angle X-ray Scattering (SAXS), Langmuir Blodgett Trough.
Materials Science Explore use as a functional additive in advanced materials.Polymer Compounding, Rheometry, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Tensile Testing.
Biological Activity Screen for potential pharmacological effects.Cell Viability Assays (e.g., MTT), Antimicrobial Susceptibility Testing, Enzyme Inhibition Assays, Receptor Binding Studies, Computational Molecular Docking.

The academic journey for this compound is transitioning from descriptive analysis to predictive and functional science. By leveraging advanced methodologies and exploring interdisciplinary applications, future research promises to reveal the full scientific potential of this multifaceted compound.

Q & A

Q. What synthesis methods are used to produce SMES, and how can purity be optimized?

SMES is synthesized via amide formation between stearic acid and monoethanolamine, followed by esterification with additional stearic acid . To optimize purity, researchers should control reaction stoichiometry, use catalysts (e.g., p-toluenesulfonic acid), and employ purification techniques like recrystallization or column chromatography. Purity can be verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. What analytical techniques are recommended for characterizing SMES and detecting impurities?

  • GC with Flame Ionization Detection (FID): Derivatize SMES to methyl esters (via transesterification) for quantification. Ensure baseline resolution (NLT 5.0) between methyl stearate and palmitate peaks .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify amide (1640–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
  • Differential Scanning Calorimetry (DSC): Assess thermal stability by measuring melting points (e.g., SMES melts at ~60–80°C) .

Q. How should SMES be stored to maintain stability during experiments?

SMES is stable under inert conditions but degrades in the presence of oxidizing agents. Store in airtight containers at 15–25°C, away from light and moisture. Compatibility testing with excipients (e.g., surfactants, polymers) is critical for formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of SMES?

Discrepancies in melting points or solubility data may arise from polymorphic forms or impurities. Cross-validate results using orthogonal methods:

  • X-ray Diffraction (XRD): Identify crystalline vs. amorphous forms.
  • High-Performance Liquid Chromatography (HPLC): Quantify trace impurities (<0.1%) .
  • Collaborative Studies: Compare data across labs using standardized protocols (e.g., USP/EP guidelines) .

Q. What experimental designs are effective for studying SMES as a suspending agent in complex formulations?

  • Rheology Studies: Measure viscosity changes in formulations at varying SMES concentrations (e.g., 0.5–5% w/w). Use shear rate sweeps to assess thixotropy .
  • Compatibility Testing: Screen for interactions with co-excipients (e.g., magnesium stearate, sodium lauryl sulfate) via accelerated stability trials (40°C/75% RH for 3 months) .
  • Particle Size Analysis: Laser diffraction or microscopy to evaluate suspension homogeneity .

Q. How can in vitro models be applied to assess SMES toxicity for pharmaceutical applications?

  • Skin Irritation: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) per OECD TG 439, with SMES concentrations ≤10% w/v .
  • Cytotoxicity: MTT assays on HaCaT keratinocytes or Caco-2 cells to determine IC₅₀ values .
  • Genotoxicity: Ames test (bacterial reverse mutation assay) to rule out mutagenic potential .

Q. What statistical approaches are suitable for analyzing contradictory data in SMES stability studies?

  • Multivariate Analysis (MVA): Principal Component Analysis (PCA) to identify key degradation factors (e.g., temperature, pH) .
  • Design of Experiments (DoE): Response surface methodology (RSM) to model degradation kinetics and optimize storage conditions .
  • Meta-Analysis: Pool data from independent studies to assess trends, using weighted means and confidence intervals .

Methodological Notes

  • Data Reporting: Include raw chromatograms, DSC thermograms, and rheological profiles in appendices for transparency .
  • Ethical Considerations: Disclose conflicts of interest (e.g., supplier partnerships) in toxicity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.